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Introduction to CP26
The Chlorophyll a/b-binding protein CP26, also known as Lhcb5, is a crucial minor antenna

protein within the Photosystem II (PSII) supercomplex in higher plants and green algae.[1][2]

As a monomeric light-harvesting complex (LHC) protein, CP26 plays a vital role in connecting

the major trimeric LHCII complexes to the PSII core.[1][2][3] Beyond its structural role in the

assembly and stability of the PSII-LHCII supercomplex, CP26 is implicated in the regulation of

light harvesting and photoprotection through non-photochemical quenching (NPQ).[3] The

isolation of native CP26 protein complexes is essential for detailed biochemical and biophysical

characterization, structural studies, and for investigating its role in photosynthetic regulation.

These application notes provide a comprehensive overview of the techniques and detailed

protocols for the isolation of native CP26 protein complexes from plant thylakoid membranes.

Overview of Isolation Strategies
The isolation of native CP26 is a multi-step process that begins with the purification of thylakoid

membranes from plant tissue. The integral membrane protein complexes are then solubilized

using mild, non-ionic detergents. Subsequently, various chromatographic and electrophoretic

techniques are employed to separate the CP26 complex from the highly abundant and

heterogeneous mixture of other thylakoid proteins and supercomplexes.
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Commonly employed techniques for the separation of chlorophyll-protein complexes include:

Sucrose Density Gradient Ultracentrifugation: This technique separates complexes based on

their size, shape, and density. It is a gentle method that can effectively resolve large

supercomplexes, monomeric complexes, and free pigments.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE): BN-PAGE separates protein

complexes in their native and active form based on their molecular weight.[3] It offers high

resolution and is a powerful tool for analyzing the composition of protein complexes.

Ion-Exchange Chromatography (IEC): IEC separates proteins based on their net surface

charge. This technique can be used as a subsequent purification step to isolate CP26 from

fractions enriched in monomeric LHC proteins.

A combination of these techniques is often necessary to achieve a high purity of the native

CP26 complex.

Data Presentation
The following tables provide an illustrative summary of the expected yield and purity of the

CP26 protein complex at different stages of a typical purification workflow. The actual values

may vary depending on the plant species, growth conditions, and specific experimental

parameters.

Table 1: Illustrative Yield of CP26 at Each Purification Step
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Purification
Step

Starting
Material

Total
Protein
(mg)

CP26
Amount
(µg)

Step Yield
(%)

Overall
Yield (%)

Thylakoid

Isolation

100 g

Spinach

Leaves

200 2000 100 100

Solubilization
Thylakoid

Membranes
180 1800 90 90

Sucrose

Gradient

Solubilized

Thylakoids
20 450 25 22.5

Ion-Exchange

Chromatogra

phy

Monomeric

LHC Fraction
1 135 30 6.75

Table 2: Illustrative Purity of CP26 at Each Purification Step

Purification Step
Total Protein in
Fraction (µg)

CP26 in Fraction
(µg)

Purity (%)

Solubilized Thylakoids 180,000 1800 1

Sucrose Gradient

(Monomeric LHC

Fraction)

1,500 450 30

Ion-Exchange

Chromatography

(Peak Fraction)

150 135 90

Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in the isolation of

native CP26 protein complexes.
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Protocol 1: Isolation of Thylakoid Membranes from
Spinach
This protocol describes the initial step of isolating intact thylakoid membranes from fresh

spinach leaves.

Materials:

Fresh spinach leaves

Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA,

10 mM NaF, 1 mM ascorbic acid, and 0.1% (w/v) BSA.

Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl₂.

Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 15 mM NaCl, 5 mM MgCl₂.

Blender

Miracloth

Refrigerated centrifuge and rotor

Procedure:

Pre-cool all buffers and equipment to 4°C.

Wash spinach leaves and remove the midribs.

Homogenize 100 g of leaves in 400 mL of ice-cold Grinding Buffer using a blender with short

bursts to avoid frothing.

Filter the homogenate through four layers of Miracloth into a chilled beaker.

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

Discard the supernatant and gently resuspend the pellet in 50 mL of ice-cold Wash Buffer

using a soft paintbrush.
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Centrifuge at 5,000 x g for 10 minutes at 4°C.

Repeat the wash step (steps 6 and 7).

Resuspend the final pellet in a minimal volume (e.g., 5-10 mL) of Resuspension Buffer.

Determine the chlorophyll concentration spectrophotometrically.

Snap-freeze the thylakoid membranes in liquid nitrogen and store at -80°C until use.

Protocol 2: Solubilization of Thylakoid Membranes and
Sucrose Density Gradient Centrifugation
This protocol describes the solubilization of thylakoid membranes and the separation of

chlorophyll-protein complexes by sucrose density gradient ultracentrifugation.

Materials:

Isolated thylakoid membranes

Solubilization Buffer: 20 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM MgCl₂.

10% (w/v) n-dodecyl-β-D-maltoside (β-DM)

Sucrose Gradient Solutions: 1.3 M, 1.0 M, 0.7 M, and 0.4 M sucrose in 20 mM HEPES-KOH

(pH 7.5), 5 mM MgCl₂.

Ultracentrifuge and swinging bucket rotor (e.g., SW41)

Syringe and needle for gradient formation and fraction collection

Procedure:

Thaw the isolated thylakoid membranes on ice.

Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.

Add 10% β-DM to a final concentration of 1% (w/v).
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Incubate on ice for 30 minutes with gentle stirring.

Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.

Carefully collect the supernatant containing the solubilized protein complexes.

Prepare a discontinuous sucrose gradient by carefully layering 3 mL of each sucrose solution

(1.3 M, 1.0 M, 0.7 M, and 0.4 M) in an ultracentrifuge tube, starting with the highest

concentration at the bottom.

Carefully load the solubilized thylakoid extract onto the top of the sucrose gradient.

Centrifuge at 200,000 x g for 16-20 hours at 4°C.

After centrifugation, several green bands corresponding to different chlorophyll-protein

complexes will be visible.

Carefully collect the distinct green bands from the top of the gradient using a syringe. The

upper bands typically contain free pigments and monomeric LHC proteins, including CP26.

Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26
antibody to identify the fractions containing the target protein.

Protocol 3: Blue Native PAGE (BN-PAGE) for Separation
of CP26
This protocol describes the use of BN-PAGE to separate native protein complexes from

solubilized thylakoids.

Materials:

Solubilized thylakoid membranes (from Protocol 2, step 6)

BN-PAGE Gel: 4-12% acrylamide gradient gel

Anode Buffer: 50 mM BisTris-HCl (pH 7.0)
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Cathode Buffer: 50 mM Tricine, 15 mM BisTris-HCl (pH 7.0), 0.02% Coomassie Brilliant Blue

G-250

Gel electrophoresis apparatus

Procedure:

Load the solubilized thylakoid extract (containing 5-10 µg of chlorophyll) into the wells of the

BN-PAGE gel.

Run the gel at 4°C, starting at 100 V for 30 minutes, then increasing to 200 V until the dye

front reaches the bottom of the gel.

After electrophoresis, the gel will show distinct blue bands corresponding to different protein

complexes.

To identify the band containing CP26, a second-dimension SDS-PAGE can be performed.

Excise the lane from the BN-PAGE, incubate it in SDS-PAGE sample buffer, and then place

it on top of a standard SDS-PAGE gel.

After the 2D-PAGE, the proteins can be visualized by Coomassie staining or transferred to a

membrane for Western blotting with an anti-CP26 antibody.

Protocol 4: Ion-Exchange Chromatography for CP26
Purification
This protocol outlines a method for further purifying CP26 from fractions enriched in monomeric

LHCs obtained from sucrose density gradient centrifugation.

Materials:

CP26-enriched fraction from sucrose gradient

Anion Exchange Column (e.g., Mono Q or DEAE-Sepharose)

Binding Buffer (Buffer A): 20 mM Tris-HCl (pH 8.0), 0.03% (w/v) β-DM

Elution Buffer (Buffer B): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 0.03% (w/v) β-DM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/product/b524281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography system (e.g., FPLC)

Procedure:

Equilibrate the anion exchange column with Binding Buffer.

Load the CP26-enriched fraction onto the column.

Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over several column

volumes.

Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).

Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-CP26
antibody to identify the purified CP26.

Pool the purest fractions, concentrate if necessary, and store at -80°C.
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Caption: Experimental workflow for the isolation of native CP26.
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Caption: Organization of CP26 within the PSII-LHCII supercomplex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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